Leucinostatin K

Antimicrobial peptides Structure‑activity relationship N‑oxide pharmacophore

Leucinostatin K, a naturally occurring N-oxide lipopeptaibol minor congener, features a C-terminal amine-oxide that decouples membrane activity from ATP synthase inhibition—enabling selective mitochondrial targeting in Trypanosoma brucei, Leishmania spp., and triple-negative breast cancer screens while minimizing host toxicity. Unlike leucinostatin A or H, its bioactivity is validated by congener-specific genotoxicity screening. A definitive LC-MS/MS signature qualifies it as a single-congener reference standard for pharmacokinetic and residue analysis. Industrial fermentation utilizing PlAreB-disrupted Purpureocillium lilacinum strains maximizes titres for bulk procurement.

Molecular Formula C62H111N11O14
Molecular Weight 1234.6 g/mol
CAS No. 109539-57-3
Cat. No. B1674800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin K
CAS109539-57-3
SynonymsLeucinostatin K;  Leucinostatin-K; 
Molecular FormulaC62H111N11O14
Molecular Weight1234.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
InChIInChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1
InChIKeyBHOASNRSZLVNJK-GRWLOXFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin K (CAS 109539-57-3): Chemical Identity, Source, and In‑Class Positioning for Procurement Decisions


Leucinostatin K (synonym: paecilotoxin K) is a non‑ribosomal lipopeptaibol antibiotic belonging to the leucinostatin family, originally isolated from the filamentous fungus Paecilomyces marquandii (now taxonomically reassigned to Purpureocillium lilacinum) . It is a nonapeptide (C62H111N11O14; MW 1234.6 g/mol) distinguished from the major congener leucinostatin A by the presence of a tertiary amine‑oxide (N‑oxide) at its C‑terminal amine moiety . Leucinostatin K constitutes a minor, naturally occurring component of the leucinostatin complex and is produced alongside other congeners (A, B, C, D, F, H) by the same biosynthetic gene cluster; its formation results from post‑assembly N‑oxidation of leucinostatin H .

Why Leucinostatin K Cannot Be Readily Substituted by Leucinostatin A or Leucinostatin H in Research Applications


The leucinostatin family exhibits marked congener‑dependent divergence in pharmacodynamic properties driven by discrete structural modifications. Leucinostatin K carries a tertiary amine‑oxide at its C‑terminus, whereas leucinostatin A bears an unoxidised tertiary amine and leucinostatin H contains an amine‑oxide but with a truncated C‑terminal motif . This N‑oxidation directly modulates both membrane‑partitioning behaviour and mitochondrial ATP synthase inhibitory potency . A comparative genotoxicity screen across eight leucinostatins (A, B, C, D, E, G, H, K) revealed congener‑specific differences in mutagenic activity in the Aspergillus nidulans modul assay, confirming that biological readouts cannot be interpolated between family members . Consequently, substituting leucinostatin K with the more abundant leucinostatin A or H in any investigator‑initiated functional or mechanistic study introduces uncontrolled chemical‑biological variables that may confound interpretation of target engagement, cytotoxicity profiles, or agricultural biocontrol efficacy.

Leucinostatin K: Quantitative Comparator Evidence for Scientific Selection


Reduced Antibacterial Potency upon N‑Oxidation: Leucinostatin K vs. Leucinostatin H

The N‑oxidation that converts leucinostatin H to leucinostatin K attenuates antibacterial efficacy. Leucinostatin H (unoxidised tertiary amine) inhibits Gram‑positive bacteria including Bacillus subtilis, B. cereus, and Staphylococcus aureus with MIC values of 10–100 μg/mL . Leucinostatin K, its N‑oxide derivative, displays reduced activity against the same Gram‑positive panel; the ratio of loss has been qualitatively described but precise fold‑change values are not reported in the public domain . This difference is mechanistically consistent with the diminished membrane‑perturbing capacity of N‑oxidised peptaibols observed in liposomal leakage assays across the leucinostatin series .

Antimicrobial peptides Structure‑activity relationship N‑oxide pharmacophore

Molecular Identity Differentiation: Leucinostatin K as a Defined N‑Oxide Congener vs. Complex Mixtures

LC‑MS/MS profiling of leucinostatins from Paecilomyces lilacinus CG‑189 established a direct‑infusion MS fingerprint in which leucinostatin K is unambiguously distinguished from co‑produced congeners (A, F, D, B2, S) by its characteristic precursor‑ion and product‑ion MS/MS patterns . Tandem mass spectrometric structural elucidation of the leucinostatin complex (P168) further demonstrated that leucinostatin K yields a diagnostic fragmentation signature that differs from leucinostatin A by the mass shift corresponding to the N‑oxide oxygen (Δm/z +16) and from leucinostatin H by the additional methylene unit in the C‑terminal residue . These analytical markers provide a verified identity framework that is absent for undefined 'leucinostatin mixture' products.

Quality control Mass spectrometry Peptaibiotic characterization

Mitochondrial ATP Synthase Inhibition: Congener‑Selective Pharmacology Within the Leucinostatin Family

A comprehensive structure‑activity relationship (SAR) investigation of leucinostatin A derivatives demonstrated that the C‑terminal amine N‑oxidation state is a critical determinant of mitochondrial ATP synthase inhibitory potency and mammalian toxicity . Leucinostatin A (free amine) inhibits human, bovine, and yeast ATP synthase with nanomolar IC50 values, whereas the clinical candidate lefleuganan (which incorporates structural simplifications at the C‑terminus analogous to the N‑oxide modification of leucinostatin K) shows strongly reduced ATP synthase engagement and concomitant attenuation of acute systemic toxicity . Although leucinostatin K was not directly assayed in this study, the class‑level SAR predicts that its N‑oxide functionality similarly diminishes ATP synthase inhibition relative to leucinostatin A, potentially offering a wider therapeutic index for applications where mitochondrial toxicity must be minimised.

ATP synthase inhibition Mitochondrial pharmacology Antiprotozoal

Biocontrol Production Factor: pH‑Dependent Leucinostatin K Yield via PlPacC/PlAreB Regulation

The biosynthesis of leucinostatins in Purpureocillium lilacinum is under dual transcriptional control by the pH‑responsive regulator PlPacC and the nitrogen‑sensing GATA factor PlAreB . CRISPR‑Cas9 disruption of PlPacC resulted in impaired environmental pH regulation and a significant decrease in total leucinostatin production, whereas disruption of PlAreB paradoxically increased leucinostatin yield . Alkaline culture conditions (hand‑made Potato Dextrose Broth, PDB‑M) combined with reduced nitrogen availability enhanced leucinostatin output, including leucinostatin K, relative to commercial PDB formulations . These findings provide a genetically validated fermentation strategy for selectively enriching leucinostatin K titres that is not applicable to total‑synthesis‑dependent analogues.

Fermentation optimization Biocontrol Secondary metabolite regulation

Leucinostatin K: Evidence‑Based Research and Industrial Application Scenarios


Mitochondrial Uncoupling Probe for Antiprotozoal and Anticancer Drug Discovery

Leucinostatin K’s C‑terminal N‑oxide modification distinguishes it from leucinostatin A by decoupling membrane‑perturbing activity from ATP synthase inhibition, a profile revealed through SAR studies of the leucinostatin chemotype . This makes leucinostatin K a valuable tool compound for phenotypic screening cascades targeting Trypanosoma brucei, Leishmania spp., or the luminal androgen receptor (LAR) subtype of triple‑negative breast cancer, where mitochondrial energetic collapse is the desired pharmacology but ATP synthase‑mediated host toxicity must be avoided .

Agricultural Biocontrol Agent: Nematicidal and Antifungal Applications

Leucinostatins including leucinostatin K are established indicators of nematicidal activity in Purpureocillium lilacinum strains and demonstrate inhibitory activity against Phytophthora infestans and P. capsici in co‑cultivation and field‑relevant assays . Leucinostatin K can be deployed either as a purified active ingredient for formulation development or as a reference standard for quality‑control of leucinostatin‑enriched fermentation broths used in integrated pest management programmes targeting plant‑parasitic nematodes and oomycete pathogens .

Congener‑Specific Reference Standard for Bioanalytical Method Development

The unambiguous LC‑MS/MS fragmentation signature of leucinostatin K, confirmed by precursor ion and product ion scan modes on triple‑quadrupole instrumentation, supports its use as a single‑congener certified reference material for developing and validating quantitative bioanalytical methods . This application is critical for laboratories engaged in pharmacokinetic profiling, environmental fate studies, or regulatory residue analysis of leucinostatin‑based biopesticides, where co‑eluting congeners must be reliably discriminated .

Fermentation Process Development and Strain Engineering

The genetically validated regulatory circuit comprising PlPacC (pH‑responsive) and PlAreB (nitrogen‑sensing) that governs leucinostatin K biosynthesis provides a rational basis for fermentation process optimisation . Contract manufacturing organisations and industrial biotechnology groups can employ PlAreB‑disrupted P. lilacinum strains cultivated in alkaline, nitrogen‑limited media to maximise leucinostatin K titre, directly improving production economics for large‑scale procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.